molecular formula C10H8N2O2 B176329 1-Phenyl-1H-imidazole-4-carboxylic acid CAS No. 18075-64-4

1-Phenyl-1H-imidazole-4-carboxylic acid

Cat. No. B176329
CAS RN: 18075-64-4
M. Wt: 188.18 g/mol
InChI Key: DBYLAWFMMVZTRR-UHFFFAOYSA-N
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Description

1-Phenyl-1H-imidazole-4-carboxylic acid is a compound that belongs to the class of organic compounds known as phenylimidazoles . These are polycyclic aromatic compounds containing a benzene ring linked to an imidazole ring through a CC or CN bond .


Molecular Structure Analysis

The molecular weight of 1-Phenyl-1H-imidazole-4-carboxylic acid is 188.19 . The InChI code is 1S/C10H8N2O2.ClH/c13-10 (14)9-6-12 (7-11-9)8-4-2-1-3-5-8;/h1-7H, (H,13,14);1H .


Physical And Chemical Properties Analysis

1-Phenyl-1H-imidazole-4-carboxylic acid is a solid at room temperature . It is highly soluble in water and other polar solvents .

Scientific Research Applications

Corrosion Inhibition

1-Phenyl-1H-imidazole-4-carboxylic acid and its derivatives have been studied for their corrosion inhibition properties. For instance, imidazole-based molecules, including derivatives of 1-Phenyl-1H-imidazole, have shown effectiveness in inhibiting corrosion of carbon steel in acidic media. The molecular structure of these compounds significantly impacts their corrosion inhibition efficiency, with research indicating that a softer molecule leads to higher anticorrosion efficiency (Costa et al., 2021).

Synthesis of Pharmaceuticals

1-Phenyl-1H-imidazole-4-carboxylic acid is a key building block in the synthesis of various pharmaceuticals. For example, high-temperature/high-pressure continuous flow synthesis of 1H-4-substituted imidazoles, starting from α-bromoacetophenones and carboxylic acids including 1-Phenyl-1H-imidazole-4-carboxylic acid, is essential for the production of NS5A inhibitors like Daclatasvir (Carneiro et al., 2015).

Coordination Polymers

This compound has been used in the construction of coordination polymers. These polymers have diverse applications, including catalysis, gas storage, and separation. Studies show that imidazole-based multi-carboxylate ligands, including derivatives of 1-Phenyl-1H-imidazole-4-carboxylic acid, can be used to create various 2D and 3D polymeric structures with unique properties (Guo et al., 2013).

Thermochemical Properties

Research on the thermochemical properties of different 1-(R-phenyl)-1H-imidazoles, including those with functional groups derived from 1-Phenyl-1H-imidazole-4-carboxylic acid, is important for understanding their applications in various fields. This includes vapor pressure measurements and calculations of standard vaporization enthalpies (Emel’yanenko et al., 2017).

Synthesis of Novel Compounds

1-Phenyl-1H-imidazole-4-carboxylic acid serves as a starting point for the synthesis of a variety of novel compounds. These compounds have potential applications in fields like material science and pharmaceuticals. For instance, the synthesis of novel imidazoles from this compound has been explored for their potential antimicrobial properties (Narwal et al., 2012).

Environmental Applications

Imidazole derivatives, including those derived from 1-Phenyl-1H-imidazole-4-carboxylic acid, have been studied for environmental applications, such as the degradation of pollutants. Research has shown that coordination complexes prepared from these compounds can be effective in the photocatalytic degradation of dyes like methyl violet, offering potential solutions for wastewater treatment (Lu et al., 2021).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Future Directions

While specific future directions for 1-Phenyl-1H-imidazole-4-carboxylic acid are not available, imidazole derivatives are of significant interest in the development of new drugs due to their broad range of chemical and biological properties .

properties

IUPAC Name

1-phenylimidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYLAWFMMVZTRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90634212
Record name 1-Phenyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-imidazole-4-carboxylic acid

CAS RN

18075-64-4
Record name 1-Phenyl-1H-imidazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90634212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of 1H-imidazole-4-carboxylic acid (0.5 g, 0.00446 mmol), concentrated sulfuric acid (0.5 mL) and MeOH (20 mL) was heated to reflux overnight. The reaction mixture was concentrated under reduced pressure. The residue was diluted with cold water, extracted with ethyl acetate and washed the organic layer with sodium bicarbonate. The organic layer was dried over sodium sulfate and concentrated under reduced pressure to afford 325 mg (58% Yield) of 1H-imidazole-4-carboxylic acid methyl ester. A mixture of 1H-imidazole-4-carboxylic acid methyl ester (225 mg, 1.8 mmol), cuprous oxide (225 mg, 1.8 mmol), iodobenzene (736 mg, 3.6 mmol), 1,10-phenanthroline (320 mg, 1.8 mmol) and cesium carbonate (1.74 g, 5.3 mmol) in DMSO (2 mL) in a seal tube was subjected to reaction in a microwave reactor (time: 5 min, temp: 90° C., power: zero) The reaction mixture was filtered through celite and the filtrate collected was concentrated under reduced pressure. The residue was diluted with cold water, extracted with ethyl acetate, dried over sodium sulfate and concentrated under reduced pressure to afford the residue. Purification by column chromatography (using 60-120 silica gel and 50% ethyl acetate in hexane as eluent) to afford 200 mg (55% Yield) of 1-phenyl-1H-imidazole-4-carboxylic acid methyl ester. LiOH.H2O (143 mg, 3.4 mmol) was added to a stirred solution of 1-phenyl-1H-imidazole-4-carboxylic acid methyl ester (231 mg, 1.1 mmol) in a mixture of THF (3 mL), MeOH (1 mL), H2O (1 mL) and stirring was continued at ambient temperature for 3 hrs. The reaction mixture was concentrated under reduced pressure. Cold water was then added and acidified it with 10% aqueous HCl, the solid was collected to afford 180 mg (83.7% Yield) of 1-phenyl-1H-imidazole-4-carboxylic acid.
Quantity
143 mg
Type
reactant
Reaction Step One
Quantity
231 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
X Wang, N Jiang, S Zhao, S Xi, J Wang, T Jing… - Bioorganic & medicinal …, 2017 - Elsevier
… The resultant precipitated was filtered and the filter cake was washed with cold methanol to give the corresponding 1-phenyl-1H-imidazole-4-carboxylic acid ethyl esters 4a–e. …
Number of citations: 25 www.sciencedirect.com
SH Lee, K Yoshida, H Matsushita… - The Journal of …, 2004 - ACS Publications
… -methyl-1-phenyl-1H-imidazole-4-carboxylic Acid Ethyl Ester … -phenyl-1-phenyl-1H-imidazole-4-carboxylic Acid Ethyl Ester … -methyl-1-phenyl-1H-imidazole-4-carboxylic Acid Ethyl Ester (…
Number of citations: 70 pubs.acs.org
HX Song, ZY Tian, JC Xiao… - Chemistry–A European …, 2020 - Wiley Online Library
… Reactions of 1-phenyl-1H-imidazole-4-carboxylic acid (1 k), 4,5-dibromofuran-2-carboxylic acid (1 l), 3-bromothiophene-2-carboxylic acid (1 m), 2-phenylquinoline-4-carboxylic acid (1 n…
H Tokuhara, Y Imaeda, Y Fukase, K Iwanaga… - Bioorganic & Medicinal …, 2018 - Elsevier
We previously identified 2-tert-butyl-4-[(3-methoxypropyl)amino]-N-(2-methylpropyl)-N-[(3S,5R)-5-(morpholin-4-ylcarbonyl)piperidin-3-yl]pyrimidine-5-carboxamide 3 as a potent renin …
Number of citations: 8 www.sciencedirect.com
R Narang, B Narasimhan… - Current medicinal …, 2012 - ingentaconnect.com
… 2-dimethylamino-1-p-tolyl-1H-imidazole-4-carboxylic acid (tetrahydro-furan-2-ylmethylene)-hydrazide (52) and 5-chloro-2-dimethylamino-1-phenyl-1H-imidazole-4-carboxylic acid …
Number of citations: 272 www.ingentaconnect.com
R Kakarla, J Liu, D Naduthambi, W Chang… - Journal of Medicinal …, 2014 - ACS Publications
HTS screening identified compound 2a (piperazinone derivative) as a low micromolar HCV genotype 1 (GT-1) inhibitor. Resistance mapping studies suggested that this piperazinone …
Number of citations: 51 pubs.acs.org
M Acebrón-García-de-Eulate, J Mayol-Llinàs… - repository.cam.ac.uk
Pseudomonas aeruginosa is of major concern for cystic fibrosis patients where this infection can be fatal. With the emergence of drug-resistant strains there is an urgent need to develop …
Number of citations: 0 www.repository.cam.ac.uk
M Acebrón-García-de-Eulate… - Journal of Medicinal …, 2022 - ACS Publications
Pseudomonas aeruginosa is of major concern for cystic fibrosis patients where this infection can be fatal. With the emergence of drug-resistant strains, there is an urgent need to …
Number of citations: 3 pubs.acs.org
Y Chen, D Nichols, AR Renslo, P Jaishankar… - 2020 - digitalcommons.usf.edu
Embodiments of the present disclosure, in one aspect, relate to a beta-lactamase inhibitor, pharmaceutical compositions including a beta-lactamase inhibitor, methods of treatment of a …
Number of citations: 2 digitalcommons.usf.edu

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